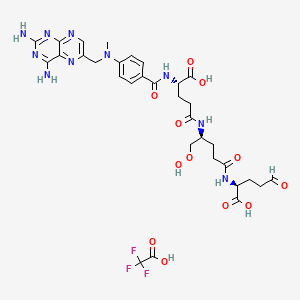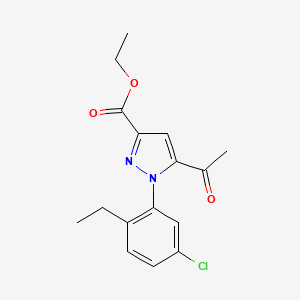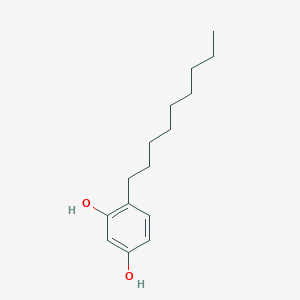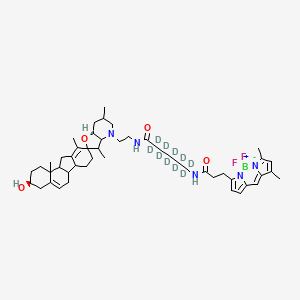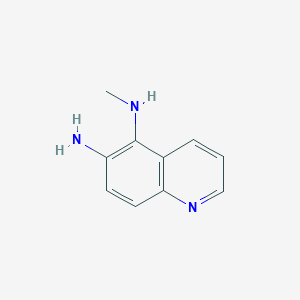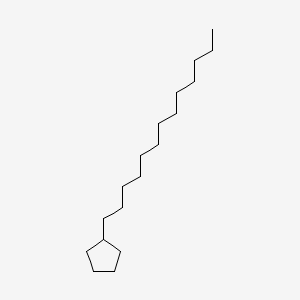
n-Tridecylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecylcyclopentane is an organic compound with the molecular formula C18H36 It is a cycloalkane, specifically a cyclopentane ring substituted with a tridecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tridecylcyclopentane typically involves the alkylation of cyclopentane with a tridecyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of tridecylcyclopentane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tridecylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert tridecylcyclopentane to more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tridecyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Tridecylcyclopentanol, tridecylcyclopentanone, tridecylcyclopentanoic acid.
Reduction: More saturated hydrocarbons such as tridecylcyclopentane derivatives.
Substitution: Halogenated tridecylcyclopentane compounds.
Applications De Recherche Scientifique
Tridecylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of cycloalkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cell signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tridecylcyclopentane depends on its specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and affecting membrane-bound proteins. In chemical reactions, its reactivity is influenced by the stability of the cyclopentane ring and the electron-donating effects of the tridecyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decylcyclopentane: A cyclopentane ring with a decyl group.
Dodecylcyclopentane: A cyclopentane ring with a dodecyl group.
Pentadecylcyclopentane: A cyclopentane ring with a pentadecyl group.
Uniqueness
Tridecylcyclopentane is unique due to its specific chain length, which influences its physical and chemical properties. The tridecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications that require specific solubility and reactivity characteristics.
Propriétés
Numéro CAS |
6006-34-4 |
|---|---|
Formule moléculaire |
C18H36 |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
tridecylcyclopentane |
InChI |
InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-18/h18H,2-17H2,1H3 |
Clé InChI |
NYZHNJGPFXHHNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


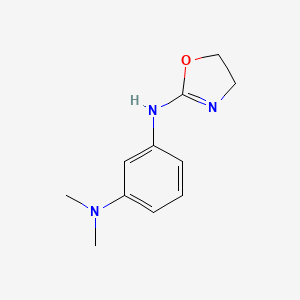
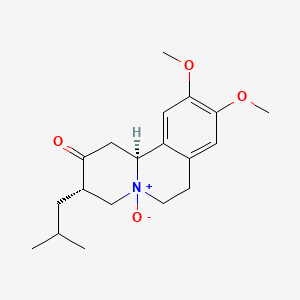

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
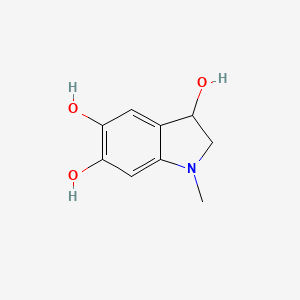

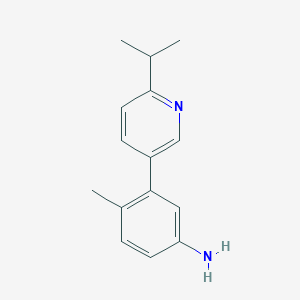
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
